molecular formula C13H17BBrFO3 B3184077 2-(6-Bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1070871-08-7

2-(6-Bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3184077
CAS No.: 1070871-08-7
M. Wt: 330.99 g/mol
InChI Key: WJGGNVJNZKPOLO-UHFFFAOYSA-N
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Description

This compound is a pinacol boronic ester characterized by a phenyl ring substituted with bromo (6-position), fluoro (2-position), and methoxy (3-position) groups. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances its stability, making it suitable for cross-coupling reactions such as Suzuki-Miyaura couplings.

Properties

IUPAC Name

2-(6-bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGGNVJNZKPOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-bromo-2-fluoro-3-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an

Biological Activity

The compound 2-(6-Bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature and research findings.

  • Molecular Formula : C13_{13}H17_{17}BBrFO3_3
  • Molecular Weight : 333.19 g/mol
  • CAS Number : 1599432-41-3
  • Appearance : Solid
  • Melting Point : 56-64 °C

The biological activity of this compound may be attributed to its ability to interact with various biological targets through the boron atom, which can form complexes with nucleophiles. The presence of the bromine and fluorine substituents on the phenyl ring enhances its reactivity and potential interactions with biological macromolecules.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antiparasitic Activity :
    • Compounds with similar structures have shown significant antiparasitic effects. For instance, a related compound demonstrated an EC50_{50} value of 0.010 μM against Plasmodium falciparum .
  • Antiviral Properties :
    • Non-nucleoside inhibitors derived from similar scaffolds have shown potent activity against Hepatitis C virus (HCV), with IC50_{50} values around 0.34 μM .
  • CYP450 Inhibition :
    • The compound may also inhibit cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. For example, certain derivatives exhibited time-dependent inhibition of CYP3A4 .

Case Studies and Research Findings

Several studies have focused on the biological activities of boron-containing compounds similar to the target molecule:

Table 1: Summary of Biological Activities

CompoundActivity TypeEC50_{50} / IC50_{50}Reference
Dihydroquinazolinone derivativeAntiparasitic0.010 μM
Non-nucleoside HCV inhibitorAntiviral0.34 μM
CYP450 inhibitorMetabolic Interaction>5 μM (various CYPs)

Safety and Toxicity

While specific toxicity data for this compound is limited, related compounds have raised concerns regarding potential liver toxicity due to CYP inhibition . It is crucial for further studies to assess the safety profile comprehensively.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The substituent pattern on the phenyl ring significantly influences reactivity, solubility, and biological activity. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
Target Compound : 2-(6-Bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 6-Br, 2-F, 3-OMe C₁₃H₁₆BBrFO₃ 331.99 High halogen density; potential for selective cross-coupling.
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-Cl, 3,5-OMe C₁₄H₁₈BCl₂O₄ 334.07 Used in Suzuki couplings for indazole derivatives; 92% yield in synthesis. Electron-withdrawing Cl groups enhance electrophilicity.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Br C₁₃H₁₇BBrO₂ 296.99 Liquid at room temperature; common intermediate for aryl-aryl bond formation.
2-(3-Fluoro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-F, 2,4-OMe C₁₃H₁₇BFO₄ 280.09 Methoxy groups improve solubility; fluorinated derivatives explored in PET imaging.
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 4-OMe, 5-CF₃ C₁₄H₁₇BClF₃O₃ 336.54 High hydrophobicity due to CF₃; used in agrochemical synthesis.

Key Research Findings

Suzuki Coupling Efficiency : The dichloro-dimethoxy analogue demonstrated superior reactivity in forming indazole-carboxylic acid derivatives, achieving 62–76% yields in coupling steps .

Biological Activity : Halogen-rich compounds like the target derivative are prioritized in anticancer drug discovery, as seen in glycolysis-inhibiting prostate cancer agents .

Thermodynamic Stability : C–H borylation studies indicate that electron-deficient aryl rings (e.g., Br/F/Cl-substituted) undergo borylation more readily due to lower activation barriers .

Q & A

Q. Basic to Intermediate Methodology

  • ¹¹B NMR : A singlet at δ 30–32 ppm confirms boronate ester formation .
  • X-ray crystallography : Resolves bond angles and confirms regiochemistry (e.g., C-B bond length ~1.56 Å) .
  • HRMS (ESI+) : Molecular ion peak matching calculated [M+H]⁺ (e.g., m/z 314.08 for C₁₃H₁₆BBrFO₂) .

Advanced Tip : Use dynamic NMR to assess rotational barriers of the dioxaborolane ring, which correlates with thermal stability .

How can competing protodeboronation be minimized during cross-coupling?

Advanced Optimization
Protodeboronation is a key side reaction under basic conditions. Strategies include:

  • Solvent selection : Use polar aprotic solvents (DMF, NMP) to stabilize the boronate intermediate .
  • Acidic additives : Add catalytic AcOH (0.1–1 eq.) to suppress base-induced decomposition .
  • Low-temperature protocols : Conduct reactions at 50–60°C instead of reflux to reduce degradation .

Case Study : A 15% yield improvement was achieved by replacing K₂CO₃ with Cs₂CO₃ and adding 0.5 eq. AcOH in DMF .

What stability considerations apply to long-term storage?

Q. Basic Guidelines

  • Moisture sensitivity : Store under argon at –20°C in sealed vials with molecular sieves .
  • Thermal stability : Decomposition occurs above 150°C (DSC data) .
  • Light sensitivity : Protect from UV exposure to prevent radical-induced cleavage of the B-O bond .

Advanced Insight : Stability varies with substituents. Fluorinated analogs (e.g., 2,6-difluoro derivatives) show enhanced shelf life due to reduced hydrolysis rates .

How do electronic effects of the methoxy group influence regioselectivity?

Advanced Electronic Analysis
The methoxy group’s +M effect increases electron density at the para position, directing electrophilic substitution. In cross-couplings:

  • Meta-bromo retention : The 6-bromo group remains intact due to steric protection from the adjacent methoxy .
  • Competing pathways : Electron-rich boronate esters may favor oxidative addition with electron-deficient partners (e.g., aryl chlorides vs. bromides) .

Experimental Design : Use Hammett plots to correlate substituent σ values with coupling rates .

What computational methods predict reactivity trends for this compound?

Q. Advanced Methodological Approach

  • DFT calculations : Model transition states for Suzuki-Miyaura coupling (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .
  • NBO analysis : Quantify charge distribution at boron to predict nucleophilic attack susceptibility .
  • Contradictions : Some studies suggest steric factors dominate over electronic effects in regioselectivity .

Validation : Compare computed activation energies with experimental kinetic data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(6-Bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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